molecular formula C18H13Cl2NO4 B2669488 N-(2,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 313234-30-9

N-(2,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2669488
CAS No.: 313234-30-9
M. Wt: 378.21
InChI Key: LYVSDWPFUYDMHD-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative designed for research applications. As part of the coumarin class, a group of compounds known as benzopyrones, this molecule serves as a key scaffold in medicinal chemistry for the development of novel bioactive agents . Its structure features a coumarin core substituted at the 3-position with a carboxamide group linked to a 2,4-dichlorophenyl ring, and a unique 8-ethoxy substitution on the chromene ring. The coumarin nucleus is recognized for a diverse spectrum of biological activities, with the C-3 and C-4 positions being particularly coveted for the development of new antibacterial agents . Researchers are especially interested in 3-carboxamido-coumarins for their potential in neuroscience; studies on similar analogues have shown promising selective inhibition of enzymes like monoamine oxidase B (MAO-B), which is a significant target in investigating therapies for neurodegenerative conditions . Furthermore, coumarin-carboxamide hybrids have demonstrated broad antimicrobial properties, showing activity against a range of Gram-positive and Gram-negative bacteria . The specific 2,4-dichlorophenyl moiety is a common feature in pharmacologically active compounds and may influence the molecule's binding affinity and potency . This compound is intended for research use only to further explore these mechanisms and applications. It is not for diagnostic or therapeutic use. Researchers should consult the available safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-8-ethoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4/c1-2-24-15-5-3-4-10-8-12(18(23)25-16(10)15)17(22)21-14-7-6-11(19)9-13(14)20/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVSDWPFUYDMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Amidation Reaction: The final step involves the reaction of the chromene derivative with 2,4-dichloroaniline to form the desired carboxamide. This reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl moiety, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with reactive oxygen species (ROS) pathways, contributing to its antioxidant properties.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 2,4-dichlorophenyl group in the target compound contrasts with methoxy or sulfamoyl substituents in analogs. Chlorine atoms may enhance stability and membrane permeability but reduce solubility compared to polar groups like sulfonamide .

Physicochemical Properties

  • Melting Points : Compounds with sulfonamide (e.g., 12, >300°C) or acetamido groups (e.g., ) exhibit higher melting points due to hydrogen bonding, whereas alkyl or methoxy substituents (e.g., ) result in lower melting ranges.
  • Solubility : The 2,4-dichlorophenyl group in the target compound may reduce aqueous solubility compared to sulfamoyl or methoxy analogs, necessitating formulation adjustments for bioavailability.

Biological Activity

N-(2,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a chromene core with an ethoxy group and a 2,4-dichlorophenyl moiety. The synthesis typically involves multi-step reactions including:

  • Formation of the Chromene Core : Achieved through cyclization reactions involving phenolic derivatives and α,β-unsaturated carbonyl compounds.
  • Introduction of the Ethoxy Group : Accomplished via etherification using ethyl halides in the presence of bases such as potassium carbonate.

1. Antioxidant Properties

This compound has demonstrated significant antioxidant activity. It is believed to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This action suggests potential applications in treating inflammatory conditions.

3. Antimicrobial Activity

Research indicates that this chromene derivative exhibits antimicrobial properties against a range of pathogens, making it a candidate for developing new antimicrobial agents.

4. Anticancer Potential

Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. It has been evaluated against various cancer types, including breast and leukemia cell lines, with promising results in inhibiting cell proliferation.

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory and metabolic pathways.
  • Receptor Interaction : It may modulate signal transduction pathways by binding to specific receptors.
  • DNA/RNA Interaction : The compound can affect gene expression by interacting with nucleic acids.

Research Findings and Case Studies

StudyFindingsCell Lines TestedIC50 Values
Study 1Induced apoptosisMCF-7 (breast cancer)0.65 µM
Study 2Inhibited COX enzymesVarious inflammatory modelsNot specified
Study 3Antimicrobial activityE. coli, Staphylococcus aureusNot specified

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-(2,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide?

  • Methodology : The synthesis of structurally analogous coumarin-carboxamide derivatives typically involves:

Core scaffold formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., diethyl malonate) to form the coumarin ring.

Carboxamide coupling : Reaction of the coumarin-3-carboxylic acid intermediate with 2,4-dichloroaniline via acyl chloride intermediates or using coupling agents like EDCI/HOBt.

Etherification : Introduction of the ethoxy group at the 8-position via nucleophilic substitution (e.g., using ethyl bromide/K₂CO₃ in DMF) .

  • Purification : Flash column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (acetone/water) to obtain high-purity crystals .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm substituent positions (e.g., ethoxy group at δ ~4.0–4.5 ppm for -OCH₂CH₃; aromatic protons for dichlorophenyl at δ 7.2–8.0 ppm) and lactone carbonyl (δ ~160–165 ppm) .
  • HRMS : For molecular ion verification (e.g., [M+H]+ calculated vs. observed mass with <2 ppm error) .
  • FT-IR : To identify carbonyl stretches (C=O lactone at ~1720 cm⁻¹; amide C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the carboxamide coupling step?

  • Variables to test :

  • Solvent : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane. DMF enhances solubility of aromatic amines but may increase side reactions.
  • Catalyst : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Temperature : Elevated temperatures (50–60°C) may reduce reaction time but risk decomposition.
    • Monitoring : Track reaction progress via TLC (silica gel, UV detection) or in situ FT-IR for carbonyl intermediate formation .

Q. How to resolve contradictions in NMR data for regioisomeric impurities?

  • Case study : If unexpected peaks arise in the aromatic region (e.g., δ 6.5–7.5 ppm), use 2D NMR (HSQC, HMBC) to assign coupling between protons and carbons, distinguishing between ortho/meta/para substituents on the dichlorophenyl group.
  • Comparative analysis : Synthesize and characterize regioisomeric controls (e.g., N-(3,4-dichlorophenyl) analog) to benchmark spectral signatures .

Q. What mechanistic insights exist for the cyclization step forming the coumarin core?

  • Proposed pathway : The Kostanecki-Robinson reaction involves base-catalyzed cyclodehydration of keto-ester intermediates. Key factors:

  • Base selection : K₂CO₃ or piperidine for mild conditions vs. strong bases (NaOH) for faster kinetics.
  • Solvent effects : Ethanol or acetic acid may stabilize transition states via hydrogen bonding .
    • Kinetic studies : Use in situ monitoring (e.g., Raman spectroscopy) to identify rate-determining steps .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed HPLC purity?

  • Hypotheses :

  • Degradation : Hydrolysis of the ethoxy group under acidic/basic conditions. Confirm via stability studies (pH 1–14, 24h).
  • Co-elution : Use orthogonal methods (e.g., HPLC with diode array detection vs. LC-MS) to distinguish co-eluting impurities .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .
  • Anticancer : MTT assay (IC₅₀ in cell lines like MCF-7 or HeLa) with structure-activity relationship (SAR) analysis of substituents .

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